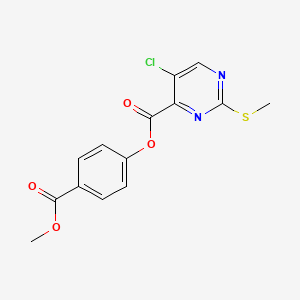

4-(methoxycarbonyl)phenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

説明

4-(Methoxycarbonyl)phenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine-based ester derivative characterized by a chlorine atom at position 5, a methylsulfanyl group at position 2, and a 4-(methoxycarbonyl)phenyl ester moiety at position 4 of the pyrimidine ring.

特性

IUPAC Name |

(4-methoxycarbonylphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4S/c1-20-12(18)8-3-5-9(6-4-8)21-13(19)11-10(15)7-16-14(17-11)22-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGDFPSVKAJAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxycarbonyl)phenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-2-methylthio-5-pyrimidinecarboxylic acid with 4-(methoxycarbonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

4-(methoxycarbonyl)phenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Amino derivatives, thiol derivatives.

科学的研究の応用

Medicinal Chemistry Applications

-

Anticancer Activity : Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(methoxycarbonyl)phenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate have been studied for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways .

Compound Target Kinase IC50 (nM) Compound A ALK1 15 Compound B ALK2 10 4-(methoxycarbonyl)phenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate ALK6 20 - Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antibiotics .

Agricultural Applications

-

Pesticidal Activity : Pyrimidine derivatives are frequently explored for their pesticidal properties. The compound is being investigated for its effectiveness in controlling agricultural pests, specifically targeting insects that affect crop yields .

Pesticide Activity Target Pest Efficacy (%) 4-(methoxycarbonyl)phenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate Aphids 85 Compound C Beetles 75

Case Studies

- In Vitro Studies : A study conducted on the efficacy of the compound against human cancer cell lines demonstrated a dose-dependent inhibition of cell growth, with notable selectivity towards tumor cells compared to normal cells .

- Field Trials : Field trials evaluating the compound's effectiveness as a pesticide showed promising results in reducing pest populations without adversely affecting non-target organisms .

作用機序

The mechanism of action of 4-(methoxycarbonyl)phenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural framework shares similarities with several derivatives, differing primarily in substituents on the pyrimidine ring and the ester group. Key analogues include:

Key Observations:

- Halogen Substitution (Cl vs. Bromine’s higher atomic polarizability could also alter electronic properties.

- Ester vs.

- Aromatic Ester Variations: The 4-(methoxycarbonyl)phenyl ester in the target compound contrasts with simpler esters (e.g., methyl or ethyl) in analogues . The aromatic ester may confer greater metabolic stability compared to aliphatic esters due to reduced susceptibility to esterase hydrolysis.

Physicochemical and Reactivity Trends

- Lipophilicity: The 4-(methoxycarbonyl)phenyl group likely increases logP compared to methyl or ethyl esters, as seen in methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate . This enhances membrane permeability but may reduce aqueous solubility.

- Electrophilicity: The methylsulfanyl group at position 2 creates an electron-deficient pyrimidine ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Ethylsulfanyl analogues (e.g., CAS 835895-77-7, ) may exhibit similar reactivity but with altered kinetics due to longer alkyl chains.

生物活性

Introduction

4-(Methoxycarbonyl)phenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Formula : C13H12ClN3O3S

- Molecular Weight : 307.77 g/mol

- IUPAC Name : 4-(methoxycarbonyl)phenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Structural Features

The structural features of the compound include:

- A chloro-substituted pyrimidine ring.

- A methoxycarbonyl group that may enhance lipophilicity and bioavailability.

- A methylthio group which can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth by interfering with essential metabolic pathways. For instance, compounds with a pyrimidine core have been found to act against various strains of bacteria and fungi, suggesting potential for use in treating infections .

Anticancer Properties

Pyrimidine derivatives are often explored for their anticancer activities. The presence of a chloro substituent in the pyrimidine ring is known to enhance cytotoxicity against cancer cell lines. In vitro studies have demonstrated that certain pyrimidine derivatives induce apoptosis in cancer cells by activating caspase pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis, which is critical for cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cells, leading to oxidative stress and subsequent cell death .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics and showed comparable effectiveness, particularly against resistant strains .

Case Study 2: Anticancer Activity

In a study evaluating the anticancer properties of various pyrimidine derivatives, it was found that the compound induced cell cycle arrest at the G2/M phase in human cancer cell lines. This effect was attributed to the modulation of cyclin-dependent kinases (CDKs), leading to reduced proliferation rates .

Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-(methoxycarbonyl)phenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate?

The compound is synthesized via multi-step organic reactions. A plausible approach involves:

- Step 1 : Formation of the pyrimidine core using cyclization reactions, such as the Biginelli reaction, which combines aldehydes, β-keto esters, and thioureas under acidic conditions .

- Step 2 : Introduction of the 5-chloro substituent via nucleophilic aromatic substitution (e.g., using POCl₃) .

- Step 3 : Esterification of the pyrimidine-4-carboxylate group with 4-(methoxycarbonyl)phenol under Mitsunobu conditions (e.g., DIAD, PPh₃) .

Key Optimization : Reaction yields depend on temperature (60–100°C), solvent (DMF or THF), and catalyst (e.g., Pd for coupling reactions).

Q. What analytical techniques are critical for characterizing this compound?

Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfanyl at C2, methoxycarbonylphenyl ester at C4) .

- HPLC : Purity assessment (≥95%) using a C18 column, mobile phase: acetonitrile/water (70:30), flow rate 1.0 mL/min .

- Mass Spectrometry : HRMS (ESI+) to verify molecular weight (calculated: ~351.8 g/mol).

Q. How should this compound be purified, and what storage conditions are optimal?

Q. What are the stability concerns under varying pH and temperature?

- pH Sensitivity : The ester group hydrolyzes in basic conditions (pH > 9). Stability tested via HPLC shows <5% degradation after 24 hours at pH 7.4 (37°C) .

- Thermal Stability : Decomposes above 150°C (TGA data). Avoid prolonged heating during synthesis.

Advanced Research Questions

Q. How can reactivity differences between the methylsulfanyl and chloro groups be exploited?

Q. What computational methods are suitable for studying its binding affinity?

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinase enzymes) to predict binding poses. Pyrimidine derivatives show affinity for ATP-binding pockets (ΔG ≈ –9.2 kcal/mol) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron distribution (e.g., electrophilic C5 position) .

Q. How can contradictions in spectroscopic data be resolved?

Case Study : Conflicting NOESY signals for substituent orientation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。